Rabeprazole Sulfone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

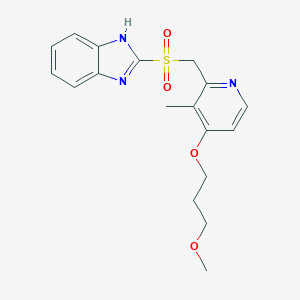

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYNPBSPFHFPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471547 | |

| Record name | Rabeprazole Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-47-3 | |

| Record name | Rabeprazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABEPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

rabeprazole sulfone chemical structure and properties

Rabeprazole (B1678785) sulfone is a primary metabolite of the proton pump inhibitor (PPI) rabeprazole and a key impurity in its bulk drug synthesis.[1][2] As a member of the benzimidazole (B57391) class, understanding its chemical structure, properties, and formation is critical for researchers, scientists, and professionals in drug development and quality control. This guide provides an in-depth overview of rabeprazole sulfone, encompassing its chemical characteristics, synthesis, metabolic pathways, and analytical methodologies.

Chemical Structure and Identification

This compound is structurally similar to its parent compound, rabeprazole, with the key difference being the oxidation of the sulfinyl group to a sulfonyl group.

-

IUPAC Name : 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfonyl]-1H-benzimidazole[3]

-

CAS Number : 117976-47-3[3]

-

Molecular Formula : C₁₈H₂₁N₃O₄S[3]

-

SMILES : CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC

Physicochemical Properties

The physicochemical properties of this compound are essential for its isolation, characterization, and quantification. The available data is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 375.44 g/mol | |

| Monoisotopic Mass | 375.12527733 Da | |

| Melting Point | 64-66 °C | |

| pKa (Predicted) | 9.04 ± 0.10 | |

| Solubility | Slightly soluble in acetone (B3395972) and methanol. | |

| Physical Form | Solid |

Metabolic Formation

Rabeprazole is extensively metabolized in the liver, primarily through enzymatic and non-enzymatic pathways. The cytochrome P450 (CYP) isoenzymes, particularly CYP2C19 and CYP3A4, are the principal enzymes involved in its biotransformation. This compound is formed from rabeprazole through oxidation, a reaction mediated by the CYP3A4 isoform. Another major metabolic route for rabeprazole is a non-enzymatic reduction to rabeprazole thioether. This dual metabolic pathway makes rabeprazole's pharmacokinetics less dependent on the genetic polymorphism of CYP2C19 compared to other PPIs.

Synthesis and Experimental Protocols

This compound is often synthesized in the laboratory for use as a reference standard in impurity analysis. It is typically formed as an over-oxidation byproduct during the synthesis of rabeprazole from rabeprazole sulfide (B99878) (thioether).

Synthesis of this compound from Rabeprazole Thioether

A common method involves the oxidation of rabeprazole thioether using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Protocol:

-

Dissolution : Dissolve one weight part of rabeprazole thioether in five weight parts of dichloromethane (B109758) with heating at 30-60 °C.

-

Oxidation : Add four weight parts of m-CPBA to the solution.

-

Reaction : Stir the mixture for 1-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Concentration : After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude product.

Another documented protocol specifies the reaction conditions more precisely:

-

Reagents and Conditions : m-CPBA, CHCl₃–MeOH (2:1), at a temperature of -20 to -25 °C for 45 minutes, yielding an 80% conversion.

Analytical Methods

High-performance liquid chromatography (HPLC) is the predominant technique for the determination and quantification of this compound in bulk drug samples of rabeprazole sodium.

High-Performance Liquid Chromatography (HPLC)

Protocol for Simultaneous Determination of Rabeprazole and its Metabolites:

-

Objective : To simultaneously quantify rabeprazole enantiomers, rabeprazole thioether, and this compound in human plasma.

-

Sample Preparation : Solid-phase extraction using an Oasis HLB cartridge with 100 µL of plasma. This method demonstrates high recovery (>91.8%).

-

Chromatographic Conditions :

-

Column : Chiral CD-Ph column.

-

Mobile Phase : 0.5 M NaClO₄-acetonitrile (6:4, v/v).

-

-

Quantification :

-

Lower Limit of Quantification (LLOQ) : 5 ng/mL for this compound.

-

Linearity : 5 to 1000 ng/mL.

-

Precision and Accuracy : Inter- and intra-day coefficients of variation were below 7.8%, with accuracies within 8.4%.

-

| Parameter | Value |

| Technique | HPLC |

| Column | Chiral CD-Ph |

| Mobile Phase | 0.5 M NaClO₄-acetonitrile (6:4, v/v) |

| Detection LLOQ | 5 ng/mL |

| Linear Range | 5 - 1000 ng/mL |

| Recovery | >91.8% |

| Intra/Inter-day CV | < 7.8% |

Conclusion

This compound is a molecule of significant interest in the pharmaceutical sciences, both as a major metabolite of rabeprazole and a process-related impurity. A thorough understanding of its chemical properties, metabolic formation, and synthesis is crucial for the development of safe and effective rabeprazole drug products. The detailed analytical protocols, particularly HPLC methods, are vital for ensuring the quality and purity of rabeprazole formulations by accurately monitoring and controlling the levels of this sulfone derivative.

References

Rabeprazole Sulfone (CAS No. 117976-47-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rabeprazole (B1678785) sulfone, a primary metabolite of the proton pump inhibitor (PPI) rabeprazole.[1] It is also a known impurity in the bulk manufacturing of rabeprazole sodium.[1][2][3] This document consolidates key physicochemical data, experimental protocols, and metabolic pathways to support research and development activities.

Core Physicochemical and Identification Data

Rabeprazole sulfone, with the CAS number 117976-47-3, is chemically identified as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole.[1] A comprehensive summary of its identifiers and physicochemical properties is presented in Table 1.

| Identifier | Value | Source |

| CAS Number | 117976-47-3 | |

| Molecular Formula | C₁₈H₂₁N₃O₄S | |

| Molecular Weight | 375.44 g/mol | |

| IUPAC Name | 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfonyl]-1H-benzimidazole | |

| Synonyms | Rabeprazole EP Impurity A, Rabeprazole USP Related Compound D, Rabeprazole Impurity D | |

| InChI Key | KNYNPBSPFHFPML-UHFFFAOYSA-N | |

| SMILES | CC1=C(CS(C2=NC3=C(C=CC=C3)N2[H])(=O)=O)N=CC=C1OCCCOC |

| Physicochemical Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 64-66 °C | |

| Boiling Point (Predicted) | 603.7±65.0 °C | |

| Density (Predicted) | 1.308±0.06 g/cm³ | |

| pKa (Predicted) | 9.04±0.10 | |

| Solubility | Slightly soluble in acetone (B3395972) and methanol (B129727). | |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C. |

Metabolic Pathway of Rabeprazole to this compound

Rabeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key step in this metabolism, mediated specifically by the CYP3A4 isoenzyme. While CYP2C19 is also involved in rabeprazole metabolism, leading to other metabolites like desmethyl rabeprazole, the sulfone pathway is significant. Rabeprazole's metabolism is noted to be less dependent on the polymorphic CYP2C19 compared to other PPIs.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the controlled oxidation of rabeprazole sulfide (B99878).

Reagents and Conditions:

-

Starting Material: Rabeprazole Sulfide

-

Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA)

-

Solvent: A mixture of chloroform (B151607) (CHCl₃) and methanol (MeOH) in a 2:1 ratio.

-

Temperature: -20 to -25 °C

-

Reaction Time: 45 minutes

-

Yield: Approximately 80%

Procedure:

-

Dissolve rabeprazole sulfide in a 2:1 mixture of chloroform and methanol.

-

Cool the solution to a temperature range of -20 to -25 °C.

-

Slowly add a solution of m-CPBA in chloroform to the cooled reaction mixture.

-

Maintain the temperature and stir for 45 minutes.

-

After the reaction is complete, the mixture is typically worked up by washing with an aqueous basic solution to remove excess m-CPBA and acidic byproducts.

-

The organic layer is then separated, dried, and the solvent is evaporated to yield this compound.

A high-purity sample of this compound can be obtained through this method, which is crucial for its use as a reference standard in the quality analysis of rabeprazole sodium.

Analytical Determination in Human Plasma

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous quantitative determination of rabeprazole enantiomers and its metabolites, including this compound, in human plasma.

Sample Preparation:

-

Technique: Solid-phase extraction (SPE)

-

Cartridge: Oasis HLB

-

Sample Volume: 100 µL of human plasma

-

Recovery: >91.8% for all analytes

HPLC Conditions:

-

Column: Chiral CD-Ph

-

Mobile Phase: 0.5 M Sodium Perchlorate (NaClO₄) - Acetonitrile (6:4, v/v)

-

Internal Standard: Omeprazole-thioether

Quantification:

-

Lower Limit of Quantification (LLOQ): 5 ng/mL

-

Linearity Range: 5 to 1000 ng/mL (r² > 0.982)

-

Precision and Accuracy: Inter- and intra-day coefficients of variation were less than 7.8%, with accuracies within 8.4%.

This validated method is suitable for monitoring plasma levels of rabeprazole and its metabolites in clinical and pharmacokinetic studies. A patent also describes an HPLC method for separating and determining rabeprazole sodium and its impurities, including this compound, using an octadecylsilane-bonded silica (B1680970) gel column and an ammonium (B1175870) acetate-methanol mobile phase.

Concluding Remarks

This compound is a critical molecule in the study of rabeprazole, serving as both a major metabolite and a process impurity. Understanding its physicochemical properties, metabolic formation, and methods for synthesis and analysis is essential for drug development professionals and researchers in the fields of pharmacology, toxicology, and analytical chemistry. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors.

References

The In Vivo Genesis of Rabeprazole Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of rabeprazole (B1678785) sulfone, a key metabolite of the proton pump inhibitor rabeprazole. This document delves into the metabolic pathways, enzymatic contributors, and quantitative data surrounding its formation. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and further research in this area.

Executive Summary

Rabeprazole, a second-generation proton pump inhibitor, undergoes extensive metabolism in the liver through both non-enzymatic and enzymatic pathways. The formation of rabeprazole sulfone is a result of the enzymatic oxidation of the parent drug. In vivo studies have demonstrated that this sulfoxidation is a minor metabolic pathway. The primary route of rabeprazole metabolism is a non-enzymatic reduction to rabeprazole thioether. The cytochrome P450 (CYP) enzyme system, specifically CYP3A4, is responsible for the conversion of rabeprazole to this compound. While detectable in plasma shortly after administration, this compound constitutes a small fraction of the overall metabolic profile of rabeprazole.

Metabolic Pathways of Rabeprazole

The in vivo metabolism of rabeprazole is multifaceted, involving both enzymatic and non-enzymatic transformations.

2.1 Non-Enzymatic Pathway: The major metabolic route for rabeprazole is a non-enzymatic reduction to its thioether metabolite, rabeprazole thioether[1]. This pathway is significant as it is not dependent on the highly variable CYP enzyme system, leading to more predictable pharmacokinetics for rabeprazole compared to other proton pump inhibitors[2][3].

2.2 Enzymatic Pathways: A smaller fraction of rabeprazole is metabolized by the cytochrome P450 system in the liver[4][5].

-

Sulfoxidation (CYP3A4): Rabeprazole is oxidized to this compound by the CYP3A4 isoenzyme.

-

Demethylation (CYP2C19): Rabeprazole also undergoes demethylation to desmethyl rabeprazole, a reaction catalyzed by the CYP2C19 isoenzyme.

A human mass balance study using [14C] rabeprazole confirmed that after a single oral dose, rabeprazole is extensively metabolized, with the majority of the radioactivity excreted in the urine (approximately 90%) and a smaller portion in the feces (around 10%). This study revealed that the major circulating radioactive components in plasma were initially rabeprazole, but later shifted to the thioether and thioether carboxylic acid metabolites. This compound was detected at low levels and only in early plasma samples, indicating it is a minor and transient metabolite. The primary metabolites found in urine were thioether carboxylic acid and its mercapturic acid conjugate, while the main component in feces was the thioether carboxylic acid metabolite.

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacokinetics of rabeprazole and the in vivo disposition of its metabolites.

Table 1: Pharmacokinetic Parameters of Rabeprazole in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability | ~52% | |

| Time to Peak Plasma Concentration (Tmax) | 2.0 - 5.0 hours | |

| Plasma Half-life (t1/2) | 1 - 2 hours | |

| Protein Binding | 96.3% |

Table 2: Excretion and Metabolite Profile from a Human [14C] Rabeprazole Mass Balance Study

| Parameter | Finding | Reference |

| Total Radioactivity Recovery (Urine + Feces) | 99.8 ± 0.7% | |

| Cumulative Radioactivity in Urine | 90.0 ± 1.7% | |

| Cumulative Radioactivity in Feces | 9.8% | |

| Major Plasma Metabolites | Rabeprazole (early), Rabeprazole Thioether, Thioether Carboxylic Acid (later) | |

| This compound in Plasma | Detected at low levels only in early samples | |

| Major Urinary Metabolites | Thioether Carboxylic Acid, Mercapturic Acid Conjugate | |

| Major Fecal Metabolite | Thioether Carboxylic Acid | |

| Unchanged Rabeprazole in Urine and Feces | Not detected |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound formation in vivo.

4.1 Human Mass Balance Study Protocol

This protocol is based on the methodology described in the [14C] rabeprazole mass balance study.

-

Study Design: A single-center, open-label, multiple-dose study.

-

Subjects: Healthy human volunteers.

-

Dosing Regimen:

-

Administer a single 20 mg non-radiolabeled rabeprazole tablet daily for 7 days.

-

On Day 8, following an overnight fast, administer a single oral dose of 20 mg of [14C] rabeprazole in an oral solution.

-

-

Sample Collection:

-

Collect blood samples at predose and at various time points post-dose to characterize the plasma pharmacokinetic profile of total radioactivity and metabolites.

-

Collect all urine and feces for 168 hours post-dose to determine the routes and extent of excretion.

-

-

Sample Analysis:

-

Measure total radioactivity in plasma, urine, and feces using liquid scintillation counting.

-

Profile and identify metabolites in plasma, urine, and feces using high-performance liquid chromatography (HPLC) with radiometric detection and/or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

4.2 Quantification of Rabeprazole and its Metabolites in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of rabeprazole, this compound, and other metabolites in human plasma.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma, add an appropriate internal standard (e.g., a deuterated analog of rabeprazole or another proton pump inhibitor).

-

Add a suitable organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex mix thoroughly to ensure efficient extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 10 - 20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for rabeprazole, this compound, and the internal standard.

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of rabeprazole and this compound.

-

Determine the concentrations in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic pathways of rabeprazole in vivo.

Caption: Experimental workflow for a human mass balance study.

References

- 1. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rabeprazole - Wikipedia [en.wikipedia.org]

The Metabolic Journey of Rabeprazole: A Technical Deep Dive into Sulfone Metabolite Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the metabolic pathway leading to the formation of the sulfone metabolite of rabeprazole (B1678785), a proton pump inhibitor widely used in the management of acid-related gastrointestinal disorders. A thorough understanding of this pathway is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the core metabolic and experimental processes.

Introduction to Rabeprazole Metabolism

Rabeprazole undergoes extensive metabolism primarily in the liver, characterized by two main competing pathways: a significant non-enzymatic reduction and an enzymatic oxidation process mediated by the cytochrome P450 (CYP) system.[1][2][3] Unlike other proton pump inhibitors, the substantial non-enzymatic conversion of rabeprazole to its thioether metabolite makes its overall pharmacokinetics less dependent on the polymorphic CYP2C19 enzyme.[2] However, the enzymatic pathways remain crucial for the formation of other key metabolites, including the rabeprazole sulfone.

The formation of this compound is an oxidation reaction primarily catalyzed by the CYP3A4 isoenzyme.[4][5] This guide will focus on the intricacies of this specific metabolic route.

The Rabeprazole-to-Sulfone Metabolic Pathway

The metabolic fate of rabeprazole is multifaceted. The primary enzymatic pathway of interest for this guide is the oxidation of the sulfoxide (B87167) group of the parent rabeprazole molecule to a sulfone group, yielding this compound.

Quantitative Data on Rabeprazole Metabolism

Table 1: Enzyme Kinetics of Rabeprazole Metabolism in Human Liver Microsomes (HLM)

| Parameter | Value | Conditions | Reference |

| Overall Rabeprazole Depletion | |||

| Km | 10.39 µg/mL | Phosphate (B84403) Buffer | [6] |

| Vmax | 5.07 µg/mL/h | Phosphate Buffer | [6] |

| CYP3A4-mediated Rabeprazole Thioether Re-oxidation | |||

| Km (for (R)-rabeprazole formation) | 6.6 µM | HLM | |

| Vmax (for (R)-rabeprazole formation) | 92 pmol/min/mg protein | HLM | |

| Km (for (S)-rabeprazole formation) | 5.1 µM | HLM | |

| Vmax (for (S)-rabeprazole formation) | 21 pmol/min/mg protein | HLM |

Table 2: In Vitro CYP Inhibition by Rabeprazole and its Thioether Metabolite

| CYP Isozyme | Inhibitor | Test System | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| CYP2C19 | Rabeprazole | HLM / Recombinant | Competitive | 17 - 21 | - | [7] |

| CYP2C19 | Rabeprazole Thioether | HLM / Recombinant | Competitive | 2 - 8 | - | [7] |

| CYP2C9 | Rabeprazole Thioether | HLM | Competitive | 6 | - | [7] |

| CYP2D6 | Rabeprazole | HLM | Poor Inhibitor | - | > 200 | [7] |

| CYP2D6 | Rabeprazole Thioether | HLM | Competitive | 12 | - | [7] |

| CYP3A4 | Rabeprazole Thioether | HLM | Competitive | 15 | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to investigate the metabolic pathway of rabeprazole to its sulfone metabolite.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of rabeprazole metabolism and identify the formation of metabolites, including this compound.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Rabeprazole

-

This compound analytical standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile (B52724)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation: Thaw pooled HLMs on ice. Prepare working solutions of rabeprazole in a suitable solvent (e.g., methanol (B129727) or DMSO) at various concentrations. The final solvent concentration in the incubation should not exceed 0.5%.

-

Incubation Mixture Preparation: On ice, prepare the incubation mixture in a 96-well plate or microcentrifuge tubes. For a final volume of 200 µL, combine:

-

Potassium phosphate buffer (pH 7.4)

-

HLMs (final concentration typically 0.5 mg/mL)

-

Rabeprazole (at desired final concentrations, e.g., a range from 0.5 to 100 µM for kinetic studies)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples at a high speed (e.g., >3000 x g) for 10 minutes to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining rabeprazole and the formed this compound.

Enzyme Kinetics (Km and Vmax) Determination

This protocol determines the Michaelis-Menten constants for rabeprazole metabolism.

Procedure:

-

Setup: Follow the initial setup as described in the HLM metabolism protocol.

-

Substrate Concentrations: Prepare a range of rabeprazole concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM).[4]

-

Incubation Time: Use a fixed, short incubation time that falls within the initial linear rate of metabolism, as determined from preliminary time-course experiments (e.g., 10-15 minutes).[4]

-

Reaction and Termination: Initiate the reaction with the NADPH regenerating system and terminate with ice-cold acetonitrile as previously described.

-

Analysis: Quantify the amount of this compound formed using a validated LC-MS/MS method with an authentic standard curve for the metabolite.

-

Data Analysis:

-

Calculate the initial velocity (v) of this compound formation (e.g., in pmol/min/mg protein) at each substrate concentration [S].

-

Plot v versus [S] and fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using a non-linear regression software to determine the Km and Vmax values.

-

Identification of Metabolizing Enzymes using Recombinant CYPs

This protocol identifies the specific CYP isoforms responsible for this compound formation.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, etc., expressed in a suitable system like baculovirus-infected insect cells)

-

Rabeprazole

-

Other reagents as listed in the HLM protocol

Procedure:

-

Incubation Setup: The procedure is similar to the HLM assay, but instead of HLMs, individual recombinant CYP isoforms are used. Prepare separate incubation mixtures for each CYP isoform being tested.

-

Reaction and Analysis: Follow the incubation, reaction termination, and sample processing steps as described in the HLM protocol.

-

Data Analysis: Compare the rate of this compound formation across the different CYP isoforms to determine the primary enzyme(s) responsible for this metabolic step. A chemical inhibition study using a specific CYP3A4 inhibitor, such as ketoconazole, in HLM incubations can further confirm the role of this enzyme.

Analytical Methodology: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of rabeprazole and its sulfone metabolite.

Table 3: Example LC-MS/MS Parameters for Rabeprazole and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Rabeprazole | 360.1 / 360.3 | 242.2 / 242.1 | [7][8] |

| This compound | 376.2 | 240.1 | [8] |

| Esomeprazole (Internal Standard) | 346.1 | 198.1 | [7] |

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled rabeprazole or a structurally similar compound like esomeprazole).

-

Add a suitable organic solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).

-

Vortex for an extended period (e.g., 10 minutes).

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode and using Multiple Reaction Monitoring (MRM).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro study of rabeprazole metabolism.

Conclusion

The metabolic conversion of rabeprazole to its sulfone metabolite is a key pathway mediated primarily by the CYP3A4 enzyme. This process competes with a significant non-enzymatic reduction to rabeprazole thioether, a characteristic that distinguishes rabeprazole from other proton pump inhibitors. The provided experimental protocols and analytical methods offer a robust framework for the in-depth investigation of this metabolic pathway. While specific kinetic parameters for the direct sulfoxidation of rabeprazole are not widely reported, the methodologies described herein allow for their determination, which is crucial for a comprehensive understanding of rabeprazole's disposition and for predicting its clinical behavior in diverse patient populations.

References

- 1. benchchem.com [benchchem.com]

- 2. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CYP3A4 in the Metabolic Formation of Rabeprazole Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole (B1678785), a proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders, undergoes extensive metabolic transformation through both non-enzymatic and enzymatic pathways. A key enzymatic route involves the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 playing a crucial role in the formation of the rabeprazole sulfone metabolite. This technical guide provides a comprehensive overview of the role of CYP3A4 in this specific metabolic reaction, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways and experimental workflows. Understanding the nuances of rabeprazole metabolism, particularly the contribution of CYP3A4, is paramount for predicting its pharmacokinetic profile, assessing the potential for drug-drug interactions, and optimizing its therapeutic application.

Introduction to Rabeprazole Metabolism

Rabeprazole is distinguished from other PPIs by its significant metabolism via a non-enzymatic pathway, which leads to the formation of rabeprazole thioether. This characteristic renders its pharmacokinetics less susceptible to the genetic polymorphisms of CYP2C19, another key enzyme in the metabolism of many PPIs[1][2]. Nevertheless, enzymatic pathways, primarily mediated by CYP2C19 and CYP3A4 in the liver, remain integral to the overall clearance of rabeprazole[2][3][4]. CYP2C19 is predominantly responsible for the demethylation of rabeprazole, while CYP3A4 catalyzes the oxidation of the sulfide (B99878) moiety of rabeprazole to form this compound[3].

CYP3A4-Mediated Formation of this compound

The conversion of rabeprazole to its sulfone metabolite is a phase I metabolic reaction catalyzed by the CYP3A4 isoenzyme[3]. This oxidative process is a significant contributor to the enzymatic clearance of rabeprazole. While the non-enzymatic conversion to rabeprazole thioether is a major metabolic route, the subsequent enzymatic transformations of rabeprazole and its metabolites are critical in determining the drug's overall disposition and potential for interactions with co-administered medications that are also substrates, inhibitors, or inducers of CYP3A4.

Metabolic Pathway of Rabeprazole

The metabolic fate of rabeprazole is multifaceted, involving parallel non-enzymatic and enzymatic routes. The following diagram illustrates the key transformations:

Quantitative Data on Rabeprazole Metabolism

Table 1: Pharmacokinetic Parameters of Rabeprazole (20 mg Oral Dose)

| Parameter | Value | Reference |

| Absolute Bioavailability | ~52% | [5] |

| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours | [5] |

| Elimination Half-life (t1/2) | ~1 hour | [5] |

| Primary Route of Metabolism | Non-enzymatic reduction and hepatic (CYP2C19 and CYP3A4) | [2][5] |

Table 2: In Vitro Metabolism Kinetics of Rabeprazole in Human Liver Microsomes

| Parameter | Value | Conditions | Reference |

| Km | 10.39 µg/mL | Phosphate (B84403) buffer | |

| Vmax | 5.07 µg/mL/h | Phosphate buffer |

Note: These values represent the overall enzymatic degradation of rabeprazole and not specifically the formation of this compound.

Table 3: In Vitro Metabolism Kinetics of Rabeprazole Thioether by CYP3A4

| Parameter | Substrate | Value | Enzyme Source | Reference |

| Km | Rabeprazole Thioether (for (R)-rabeprazole formation) | 6.6 µM | Human Liver Microsomes | [1] |

| Vmax | Rabeprazole Thioether (for (R)-rabeprazole formation) | 92 pmol/min/mg protein | Human Liver Microsomes | [1] |

| Km | Rabeprazole Thioether (for (S)-rabeprazole formation) | 5.1 µM | Human Liver Microsomes | [1] |

| Vmax | Rabeprazole Thioether (for (S)-rabeprazole formation) | 21 pmol/min/mg protein | Human Liver Microsomes | [1] |

| Intrinsic Clearance (Vmax/Km) | (R)-rabeprazole formation from thioether | 81 nL/min/pmol of P450 | Recombinant CYP3A4 | [1] |

| Intrinsic Clearance (Vmax/Km) | (S)-rabeprazole formation from thioether | 23 nL/min/pmol of P450 | Recombinant CYP3A4 | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to investigate the role of CYP3A4 in this compound formation.

In Vitro Metabolism of Rabeprazole using Human Liver Microsomes (HLM)

Objective: To determine the rate of rabeprazole metabolism and identify the metabolites formed, including this compound, in a pooled HLM system.

Materials:

-

Rabeprazole

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Internal standard (e.g., a structurally similar compound not present in the incubation)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of rabeprazole in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled HLMs on ice.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the HLMs (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Add the rabeprazole stock solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard) to precipitate the proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining rabeprazole and the formation of this compound over time.

-

Data Analysis:

-

Plot the concentration of rabeprazole versus time to determine the rate of metabolism.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Quantify the formation of this compound at each time point.

CYP Isoform Contribution using Recombinant Human CYP Enzymes

Objective: To specifically determine the role of CYP3A4 in the formation of this compound.

Materials:

-

Rabeprazole

-

Recombinant human CYP3A4 co-expressed with cytochrome P450 reductase

-

Other recombinant human CYP isoforms (e.g., CYP2C19) for comparison

-

NADPH

-

0.1 M Phosphate buffer (pH 7.4)

-

Other reagents as listed in the HLM protocol

Procedure:

-

Incubation Setup:

-

The procedure is similar to the HLM assay, but instead of HLMs, individual recombinant CYP isoforms are used.

-

Prepare separate incubation mixtures for each CYP isoform being tested (e.g., CYP3A4, CYP2C19).

-

-

Reaction and Analysis:

-

Follow the incubation, sampling, quenching, and analysis steps as described in the HLM protocol.

-

Data Analysis:

-

Compare the rate of this compound formation across the different CYP isoforms. A significantly higher rate of formation in the presence of recombinant CYP3A4 confirms its primary role in this metabolic step.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting in vitro drug metabolism studies.

References

- 1. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

Rabeprazole Sulfone: A Potential Biomarker for Cytochrome P450 3A4 Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The cytochrome P450 (CYP) enzyme superfamily, particularly the CYP3A4 isoenzyme, plays a pivotal role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Consequently, the ability to accurately assess in vivo CYP3A4 activity is of paramount importance in drug development and personalized medicine. This technical guide explores the potential of rabeprazole (B1678785) sulfone, a major metabolite of the proton pump inhibitor rabeprazole, as a non-invasive biomarker for CYP3A4 phenotyping. This document provides a comprehensive overview of rabeprazole metabolism, the specific role of CYP3A4 in sulfone formation, detailed experimental protocols for quantification, and a summary of available data regarding its utility as a CYP3A4 biomarker.

Introduction: The Need for Reliable CYP3A4 Biomarkers

Interindividual variability in CYP3A4 activity, arising from genetic polymorphisms, environmental factors, and co-administered medications, can significantly impact drug efficacy and toxicity. Therefore, the identification and validation of sensitive and specific biomarkers for CYP3A4 activity are critical for predicting drug-drug interactions (DDIs) and optimizing drug therapy. An ideal biomarker should be safe, easy to administer, and its metabolic fate should be predominantly and selectively governed by the activity of the target enzyme.

Rabeprazole, a second-generation proton pump inhibitor, is primarily metabolized in the liver through both non-enzymatic and enzymatic pathways.[1] While a significant portion of rabeprazole is non-enzymatically reduced to rabeprazole thioether, the remaining drug is metabolized by CYP enzymes, mainly CYP2C19 and CYP3A4. Specifically, the formation of rabeprazole sulfone is catalyzed by CYP3A4, making it a promising candidate as a specific biomarker for this key enzyme's activity.[2]

Rabeprazole Metabolism and the Role of CYP3A4

The metabolic fate of rabeprazole is complex, involving multiple pathways. A substantial portion of the drug undergoes a non-enzymatic reduction to form rabeprazole thioether. The enzymatic metabolism is primarily carried out by two key cytochrome P450 isoenzymes:

-

CYP2C19: This enzyme is mainly responsible for the demethylation of rabeprazole.

-

CYP3A4: This isoenzyme catalyzes the oxidation of the sulfide (B99878) moiety of rabeprazole to form this compound.[2]

The formation of this compound is a direct reflection of CYP3A4 activity. Therefore, quantifying the levels of this compound in biological matrices, such as plasma, can provide a valuable measure of an individual's CYP3A4 metabolic capacity.

Metabolic Pathway of Rabeprazole

Caption: Metabolic pathways of rabeprazole.

Quantitative Data on Rabeprazole and Metabolite Pharmacokinetics

While direct correlational data between this compound levels and CYP3A4 activity from dedicated phenotyping studies is limited in the public domain, pharmacokinetic data for rabeprazole and its metabolites after oral administration provide valuable insights.

Table 1: Pharmacokinetic Parameters of Rabeprazole in Healthy Volunteers after a Single Oral Dose

| Parameter | 10 mg Dose | 20 mg Dose |

| Cmax (ng/mL) | 180 ± 30 | 427 ± 180 |

| Tmax (h) | 3.3 ± 0.6 | 3.5 (median) |

| AUC₀₋∞ (ng·h/mL) | 321 ± 80 | 706 ± 202 |

| t₁/₂ (h) | 2.29 ± 0.42 | ~1-2 |

Data compiled from multiple sources. Values are presented as mean ± SD or median where indicated.

A mass balance study following oral administration of [14C] rabeprazole in healthy subjects revealed that low levels of the sulfone metabolite were detected, primarily in early plasma samples.[3] This suggests rapid formation and subsequent clearance of this compound. The primary metabolites excreted in urine were the thioether carboxylic acid and its glucuronide, and mercapturic acid metabolites.[2]

Experimental Protocols

In Vivo CYP3A4 Phenotyping Study Using Rabeprazole

This protocol outlines a typical clinical study design to evaluate this compound as a biomarker for CYP3A4 activity.

Objective: To determine the correlation between the plasma concentrations of this compound and the known activity of CYP3A4.

Study Design: An open-label, two-period, crossover study in healthy volunteers.

Study Population: Healthy male and female subjects, aged 18-55 years, with normal liver and kidney function.

Experimental Workflow:

Caption: Experimental workflow for a CYP3A4 phenotyping study.

Pharmacokinetic Analysis:

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both rabeprazole and this compound in both study periods.

-

Determine the metabolic ratio (MR) of this compound to rabeprazole (e.g., AUCsulfone / AUCrabeprazole).

-

Compare the pharmacokinetic parameters and MR between the baseline and the CYP3A4 modulated periods. A significant change in the MR following co-administration of a CYP3A4 inhibitor or inducer would support the utility of this compound as a biomarker.

Bioanalytical Method for Quantification of Rabeprazole and this compound

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of rabeprazole and its metabolites in plasma.

Sample Preparation:

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., omeprazole (B731) or a stable isotope-labeled rabeprazole).

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Illustrative Example):

-

LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions:

-

Rabeprazole: e.g., m/z 360.1 → 242.1

-

This compound: e.g., m/z 376.1 → 258.1

-

Internal Standard: Dependent on the chosen standard.

-

Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

In Vitro Assessment of CYP3A4 Interaction

In vitro studies using human liver microsomes (HLMs) or recombinant human CYP enzymes are crucial for characterizing the interaction of a compound with specific enzymes.

Table 2: In Vitro Inhibition of CYP3A4 by Rabeprazole

| Test System | Substrate | IC₅₀ (µM) | Inhibition Type |

| Human Liver Microsomes | Midazolam | 9.71 | Competitive |

| Human Liver Microsomes | Cyclosporin | 62 | - |

Data from in vitro studies.[4]

Table 3: In Vitro Induction of CYP3A4 by Rabeprazole

| Test System | Concentration (µM) | Observation |

| Cultured Human Hepatocytes | 50 | Modest induction in one of three hepatocyte cultures |

Data from in vitro studies.[4]

These in vitro data suggest that rabeprazole is a weak inhibitor and a modest inducer of CYP3A4 at concentrations that may not be clinically significant with standard dosing. This low potential for auto-inhibition and auto-induction strengthens the case for rabeprazole as a suitable probe drug for CYP3A4.

Conclusion and Future Directions

This compound holds promise as a selective biomarker for in vivo CYP3A4 activity. Its formation is directly catalyzed by CYP3A4, and rabeprazole itself appears to have a low propensity for significant drug-drug interactions mediated by this enzyme. However, further clinical studies are warranted to definitively establish a quantitative correlation between this compound plasma concentrations or its metabolic ratio and CYP3A4 activity across a spectrum of patient populations, including those with genetic polymorphisms and those co-administered with potent CYP3A4 inducers and inhibitors. The validation of this compound as a robust CYP3A4 biomarker would provide a valuable tool for drug development professionals and clinicians, facilitating a more personalized approach to pharmacotherapy.

References

- 1. The Use of Microdosing for In vivo Phenotyping of Cytochrome P450 Enzymes: Where Do We Stand? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pharmacology of Rabeprazole Sulfone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole (B1678785), a potent proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, rabeprazole sulfone is a prominent product of CYP3A4-mediated oxidation.[1][2] This technical guide provides a comprehensive overview of the pharmacological activity of this compound, consolidating available data on its mechanism of action, pharmacokinetic profile, and potential for off-target effects. The consensus from available literature and drug labeling information indicates that this compound does not possess significant antisecretory activity and is therefore considered a largely inactive metabolite in the context of gastric acid suppression.[1][3] This document details the experimental protocols that would be employed to assess its activity, presents its metabolic pathway, and provides a framework for understanding its role in the overall pharmacology of rabeprazole.

Introduction

Rabeprazole is a second-generation proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[4][5] The clinical efficacy and safety of rabeprazole are influenced by its pharmacokinetic profile, which is characterized by extensive hepatic metabolism.[6][7] The cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4, plays a crucial role in the biotransformation of rabeprazole into its various metabolites.[6] this compound is a major metabolite formed through the oxidation of the parent drug by CYP3A4.[1][2] Understanding the pharmacological profile of this metabolite is essential for a complete characterization of rabeprazole's disposition and for assessing its potential contribution to the drug's overall therapeutic and adverse effect profile.

Metabolism and Formation of this compound

Rabeprazole is metabolized through both non-enzymatic and enzymatic pathways. The primary enzymatic routes involve CYP2C19, which leads to the formation of desmethyl-rabeprazole, and CYP3A4, which oxidizes rabeprazole to this compound.[1][6] A significant portion of rabeprazole is also non-enzymatically reduced to rabeprazole thioether.[1] The formation of this compound is a key indicator of CYP3A4 activity in individuals metabolizing rabeprazole.

Pharmacological Activity of this compound

Activity at the H+/K+-ATPase (Proton Pump)

The primary pharmacological target of rabeprazole is the gastric H+/K+-ATPase. However, extensive review of the available literature and product information indicates that this compound is largely devoid of significant inhibitory activity on this proton pump.[1][3] While rabeprazole itself is a potent inhibitor, its sulfone metabolite does not appear to contribute to the overall antisecretory effect of the parent drug.[1]

Quantitative Data Summary

To date, specific IC50 or Ki values for the direct inhibition of H+/K+-ATPase by this compound are not available in peer-reviewed literature.[1] This absence of data, coupled with statements of its inactivity from regulatory documents, strongly suggests a lack of clinically relevant proton pump inhibition.

| Compound | Target | Activity | Quantitative Data |

| Rabeprazole | H+/K+-ATPase | Active Inhibitor | IC50 values reported in various studies |

| This compound | H+/K+-ATPase | Inactive | No significant antisecretory activity reported[1][3] |

Table 1: Summary of the Pharmacological Activity of Rabeprazole and this compound on H+/K+-ATPase.

Off-Target Activities

While the thioether metabolite of rabeprazole has been shown to inhibit various CYP450 enzymes, there is a lack of evidence to suggest that this compound has significant off-target pharmacological effects.[8] Further research would be required to definitively rule out any such activities.

Experimental Protocols

To experimentally verify the pharmacological activity (or lack thereof) of this compound, the following established protocols for assessing proton pump inhibition would be utilized.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the enzymatic activity of the proton pump and is the gold standard for determining the inhibitory potential of a compound.

Principle: The H+/K+-ATPase is an enzyme that hydrolyzes ATP to pump H+ ions. The inhibitory activity of a compound can be determined by measuring the reduction in ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (B84403) (Pi) released.

Methodology:

-

Preparation of H+/K+-ATPase Vesicles:

-

Isolate gastric mucosal tissue from a suitable animal model (e.g., porcine or rabbit stomach).

-

Homogenize the tissue in a buffered sucrose (B13894) solution.

-

Perform differential centrifugation to enrich for microsomal fractions containing H+/K+-ATPase vesicles.

-

Resuspend the final pellet in a suitable buffer and determine the protein concentration.

-

-

ATPase Activity Assay:

-

Prepare a reaction mixture containing the H+/K+-ATPase vesicles, a buffer at a specific pH (e.g., 6.5), MgCl2, KCl, and an ionophore such as valinomycin.

-

Add this compound at various concentrations to the reaction mixture. A vehicle control and a positive control (rabeprazole) should be included.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

-

Phosphate Quantification:

-

Centrifuge the mixture to pellet precipitated proteins.

-

Quantify the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, by measuring absorbance at approximately 660 nm.[1]

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Assessment of Gastric Acid Secretion

Animal models are used to evaluate the effect of a compound on gastric pH in a physiological setting.

Principle: The antisecretory effect of a drug is assessed by measuring the pH of the gastric contents after administration of the compound.

Methodology (Rat Model):

-

Animal Preparation:

-

Use adult male Wistar or Sprague-Dawley rats.

-

Fast the animals overnight with free access to water.

-

-

Drug Administration:

-

Administer this compound orally or via intraperitoneal injection at various doses.

-

Include a vehicle control group and a positive control group (rabeprazole).

-

-

Measurement of Gastric pH:

-

At a predetermined time after drug administration, anesthetize the rats.

-

Perform a midline laparotomy to expose the stomach.

-

Ligate the pylorus and esophagus.

-

Collect the gastric contents.

-

Measure the pH of the gastric juice using a calibrated pH meter.

-

-

Data Analysis:

-

Compare the mean gastric pH of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Synthesis of this compound

This compound can be synthesized for research purposes by the oxidation of rabeprazole or its sulfide (B99878) precursor. A common method involves the use of a mild oxidizing agent.

Synthetic Scheme:

Rabeprazole sulfide is oxidized using meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol) at a controlled low temperature to yield this compound.[9]

Conclusion

This compound is a major metabolite of rabeprazole, formed through a CYP3A4-mediated oxidation pathway. The available evidence strongly indicates that it is pharmacologically inactive as a proton pump inhibitor, with no significant contribution to the antisecretory effects of the parent drug. While its formation is a key aspect of rabeprazole's metabolism and can serve as a marker for CYP3A4 activity, its own pharmacological activity appears to be negligible. Further research could definitively confirm its lack of off-target effects. This guide provides the necessary framework, including detailed experimental protocols and metabolic pathways, for researchers and drug development professionals to understand and further investigate the pharmacological profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Rabeprazole Delayed Release Capsules: Package Insert / Prescribing Info / MOA [drugs.com]

- 4. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Rabeprazole Metabolism: A Technical Deep Dive into Sulfone and Thioether Formation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive examination of the metabolic fate of rabeprazole (B1678785), a second-generation proton pump inhibitor (PPI). A key feature of rabeprazole's pharmacology is its dual metabolic pathways: an enzymatic oxidation to rabeprazole sulfone and a non-enzymatic reduction to rabeprazole thioether. Understanding the interplay between these two pathways is critical for drug development, formulation, and predicting clinical outcomes. This document details these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core concepts.

Introduction to Rabeprazole Metabolism

Rabeprazole is primarily cleared from the body through extensive metabolism. Unlike other PPIs that are predominantly metabolized by the polymorphic cytochrome P450 2C19 (CYP2C19) enzyme, rabeprazole's metabolism is characterized by a significant non-enzymatic pathway.[1][2] This unique characteristic makes its pharmacokinetics less susceptible to variations caused by CYP2C19 genetic polymorphisms.[3][4] The two principal metabolites formed are this compound and rabeprazole thioether.

-

This compound: This metabolite is the product of an oxidation reaction, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[5]

-

Rabeprazole Thioether: This is the major metabolite and is formed through a non-enzymatic, acid-catalyzed reduction of the parent drug.

The balance between these two pathways is influenced by physiological factors such as gastric pH and the functional status of hepatic enzymes.

Metabolic Pathways

The conversion of rabeprazole to its sulfone and thioether metabolites proceeds via two distinct routes:

This compound Formation: The Enzymatic Pathway

The formation of this compound is an oxidative process mediated by the cytochrome P450 system, with CYP3A4 being the principal enzyme involved. This pathway is a component of hepatic drug metabolism.

Rabeprazole Thioether Formation: The Non-Enzymatic Pathway

Rabeprazole is unique among PPIs in that a substantial portion of its metabolism occurs via a non-enzymatic reduction to rabeprazole thioether. This reaction is catalyzed by acidic conditions, such as those found in the gastric parietal cells where the drug exerts its therapeutic effect. The acidic environment protonates the benzimidazole (B57391) nitrogen of rabeprazole, initiating a series of electronic rearrangements that lead to the reduction of the sulfoxide (B87167) group to a thioether. Because this is a major clearance pathway, the overall metabolism of rabeprazole is less dependent on the activity of CYP enzymes compared to other PPIs.

The following diagram illustrates the two primary metabolic pathways of rabeprazole.

References

- 1. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Rabeprazole Sulfone: A Technical Guide to its Discovery, Synthesis, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole (B1678785) sulfone, a primary metabolite and significant process impurity of the proton pump inhibitor (PPI) rabeprazole, has garnered considerable attention within the pharmaceutical sciences. While not a therapeutic agent itself, its formation is critical to understanding the metabolism, pharmacokinetics, and manufacturing of rabeprazole. This technical guide provides an in-depth overview of the initial identification, chemical synthesis, and biological relevance of rabeprazole sulfone.

Initial Discovery and Identification

The discovery of this compound is intrinsically linked to the development and analysis of its parent drug, rabeprazole. It was not the subject of a targeted discovery effort but was rather identified as a key metabolite during preclinical and clinical studies of rabeprazole and as a process-related impurity in the synthesis of rabeprazole sodium[1][2][3].

Initial investigations into the metabolic fate of rabeprazole revealed its extensive transformation in the liver. In vitro studies demonstrated that rabeprazole is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP3A4, which catalyzes the oxidation of the sulfinyl group in rabeprazole to a sulfone moiety, yielding this compound[4]. It is also formed to a lesser extent by CYP2C19[5]. This metabolic pathway is a crucial aspect of rabeprazole's clearance from the body.

Simultaneously, during the process development and manufacturing of rabeprazole sodium, this compound was identified as a major byproduct[6][7]. The oxidation of the rabeprazole sulfide (B99878) intermediate to the desired sulfoxide (B87167) (rabeprazole) can, under certain conditions, proceed further to form the sulfone, representing an "over-oxidation" product[7]. Consequently, the control of this compound levels is a critical quality attribute in the production of rabeprazole active pharmaceutical ingredient (API)[1].

Synthesis of this compound

The synthesis of this compound is primarily achieved through the oxidation of rabeprazole or its precursor, rabeprazole sulfide. The most commonly employed methods utilize peroxy acids as the oxidizing agent.

General Synthesis Scheme

The synthesis generally proceeds as follows:

Caption: General synthesis pathway of rabeprazole and this compound from rabeprazole sulfide.

Experimental Protocols

A common laboratory-scale synthesis involves the direct oxidation of rabeprazole.

-

Reactants: Rabeprazole, meta-chloroperoxybenzoic acid (m-CPBA).

-

Solvent: Chloroform (B151607), Dichloromethane.

-

Procedure: Rabeprazole is dissolved in a suitable chlorinated solvent. A solution of m-CPBA (typically in excess) in the same solvent is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or HPLC). The reaction is then quenched, and the product is isolated and purified.

-

Purification: Purification is typically achieved by crystallization or column chromatography.

An alternative and often preferred route is the oxidation of rabeprazole sulfide. This method allows for more controlled oxidation to the sulfone.

-

Reactants: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide), m-CPBA.

-

Solvent: Chloroform, Methanol mixture.

-

Procedure: Rabeprazole sulfide is dissolved in a mixture of chloroform and methanol. A solution of m-CPBA (in molar excess) is added portion-wise at a low temperature (-20 to -25 °C). The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Quantitative Data

The following table summarizes representative quantitative data from various synthesis protocols.

| Starting Material | Oxidizing Agent | Solvent System | Reaction Time | Yield (%) | Purity (%) | Reference |

| Rabeprazole Sulfide | m-CPBA | Chloroform-Methanol (2:1) | 45 min | 80 | >98 | [1] |

| Rabeprazole Sulfide | Hydrogen Peroxide | Acetic Acid | 24 h | 94.9 | 99.5 (HPLC) | [8] |

| Rabeprazole | m-CPBA | Dichloromethane | 3 h | - | - |

Metabolic Pathway of Rabeprazole to this compound

The in vivo conversion of rabeprazole to this compound is a key metabolic pathway.

Caption: Metabolic conversion of rabeprazole to this compound mediated by CYP3A4.

Rabeprazole is extensively metabolized in the liver, with the formation of this compound being a significant pathway mediated primarily by the cytochrome P450 isoform CYP3A4[4]. This oxidation reaction transforms the pharmacologically active rabeprazole into an inactive metabolite, facilitating its excretion from the body.

Analytical Characterization

The identification and quantification of this compound are crucial for quality control in drug manufacturing and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

HPLC Method for Impurity Profiling

-

Column: C18 reverse-phase column (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is typically used.

-

Detection: UV detection at approximately 285 nm.

-

Purpose: This method is capable of separating rabeprazole, this compound, rabeprazole sulfide, and other related impurities[9][10].

Conclusion

This compound, initially identified as a primary metabolite and a process-related impurity of rabeprazole, plays a significant role in the pharmaceutical sciences. A thorough understanding of its synthesis and metabolic formation is essential for the development of robust manufacturing processes for rabeprazole and for comprehending its pharmacokinetic profile. The synthetic methods and analytical techniques detailed in this guide provide a valuable resource for researchers and professionals in the field of drug development and quality control.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. jwatch.org [jwatch.org]

- 6. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103483320B - Synthetic method of this compound (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]

- 8. CN103951651A - Rabeprazole correlate D synthesis method - Google Patents [patents.google.com]

- 9. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

rabeprazole sulfone impurity profile in rabeprazole sodium

An In-depth Technical Guide on the Rabeprazole (B1678785) Sulfone Impurity Profile in Rabeprazole Sodium

Introduction

Rabeprazole sodium is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. The quality, safety, and efficacy of a drug substance are intrinsically linked to its purity profile. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.

Rabeprazole sulfone, a primary oxidation product of rabeprazole, is a critical process-related and degradation impurity. Its presence in rabeprazole sodium must be carefully monitored and controlled within pharmacopeially accepted limits. This technical guide provides a comprehensive overview of the this compound impurity, including its formation, regulatory limits, analytical methodologies for its detection and quantification, and a typical workflow for its analysis. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of rabeprazole sodium.

Formation and Identification of this compound

This compound is formed through the oxidation of the sulfoxide (B87167) moiety in the rabeprazole molecule. This transformation can occur during the synthesis process if oxidation is not precisely controlled, or as a degradation product upon exposure to oxidative conditions during storage.[1] It is identified as Rabeprazole Related Compound D in the United States Pharmacopeia (USP) and is analogous to other sulfone impurities found in related PPIs.

The formation pathway involves the oxidation of the thioether intermediate (rabeprazole sulfide) to the active sulfoxide (rabeprazole), which can be further oxidized to the sulfone form.

Caption: Degradation pathway of rabeprazole to this compound.

Regulatory Acceptance Criteria

The limits for impurities in drug substances are established by major pharmacopeias and guided by ICH Q3A guidelines.[2] The acceptance criteria are based on the maximum daily dose (MDD) of the drug. For rabeprazole sodium, with a typical MDD of 20 mg, the ICH thresholds for reporting, identification, and qualification of impurities are applicable.

| Impurity Name | Pharmacopeial Designation | ICH Threshold (MDD >10 mg - 2 g) | Typical Limit |

| This compound | USP: Rabeprazole Related Compound DEP: Rabeprazole Impurity C (analogue) | Reporting: ≥ 0.05%Identification: > 0.10%Qualification: > 0.15% | ≤ 0.15% |

Note: The "Typical Limit" is based on general pharmacopeial practices for specified impurities. The official monograph for rabeprazole sodium in the respective pharmacopeia (USP, EP, JP) should always be consulted for the definitive acceptance criteria.

Experimental Protocols

The quantification of this compound and other related substances is predominantly performed using stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Table 1: Typical RP-HPLC Method Parameters for Rabeprazole Impurity Profiling

| Parameter | Typical Conditions |

| Instrumentation | High-Performance Liquid Chromatograph with UV/PDA Detector |

| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 |

| Mobile Phase A | 0.025 M KH₂PO₄ buffer with 0.1% triethylamine, pH adjusted to 6.4 |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient varying the proportions of Mobile Phase A and B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

Protocol 1: RP-HPLC Analysis of Rabeprazole Sodium and Impurities

Objective: To separate and quantify this compound and other related substances in a rabeprazole sodium sample.

1. Preparation of Solutions:

- Diluent: A mixture of buffer (Mobile Phase A) and Acetonitrile.

- Standard Solution: Accurately weigh and dissolve USP Rabeprazole Sodium RS and USP Rabeprazole Related Compound D RS in the diluent to obtain a known concentration (e.g., 0.001 mg/mL).

- Sample Solution: Accurately weigh and dissolve the rabeprazole sodium sample in the diluent to obtain a suitable concentration (e.g., 1.0 mg/mL).

2. Chromatographic Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject a blank (diluent) to ensure no interfering peaks are present.

- Inject the Standard Solution to determine the retention times and response factors for rabeprazole and this compound.

- Inject the Sample Solution.

3. Data Analysis:

- Identify the this compound peak in the sample chromatogram by comparing its retention time with that from the Standard Solution.

- Calculate the percentage of this compound in the sample using the area normalization method or by comparison to the standard.

Protocol 2: Forced Degradation Study - Oxidative Stress

Objective: To demonstrate the specificity of the analytical method by intentionally generating the this compound impurity.

1. Sample Preparation:

- Dissolve a known amount of rabeprazole sodium (e.g., 25 mg) in a suitable solvent.

- Add a controlled volume of an oxidizing agent, such as 3% hydrogen peroxide.

- Allow the reaction to proceed for a defined period (e.g., 24 hours) at room temperature, protected from light.

2. Analysis:

- At the end of the stress period, quench the reaction if necessary.

- Dilute the stressed sample to a suitable concentration with the diluent.